5-Nitro-2-phenoxybenzaldehyde
Description
Significance of Aryl Aldehydes in Organic Synthesis
Aryl aldehydes, also known as aromatic aldehydes, are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. wisdomlib.org This structural feature imparts a unique reactivity that makes them invaluable intermediates and building blocks in organic synthesis. fiveable.me The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to attack by nucleophiles, a fundamental step in many carbon-carbon and carbon-heteroatom bond-forming reactions. fiveable.mebritannica.com
The significance of aryl aldehydes in synthesis is demonstrated by their wide application in the creation of a diverse array of organic molecules, including pharmaceuticals, polymers, and dyes. fiveable.me They are key reactants in numerous name reactions, such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations. Furthermore, aryl aldehydes are crucial for the synthesis of Schiff bases and chalcone (B49325) derivatives, which are important pharmacophores in medicinal chemistry. wisdomlib.org The versatility to undergo both oxidation to carboxylic acids and reduction to alcohols further expands their synthetic utility. britannica.comajgreenchem.com Their role as precursors for aryl nitriles, which are important intermediates in various industries, also highlights their importance. rsc.org
Role of Nitro and Phenoxy Moieties in Molecular Design
The chemical and biological properties of 5-Nitro-2-phenoxybenzaldehyde are heavily influenced by the presence of the nitro (NO₂) and phenoxy (C₆H₅O-) groups. These moieties are not merely passive components of the molecular structure but play active roles in determining the compound's reactivity and potential applications, particularly in medicinal chemistry and materials science.
The nitro group is a powerful electron-withdrawing group, a property that significantly alters the electronic distribution within the aromatic ring to which it is attached. svedbergopen.comnih.gov This electronic influence can enhance the reactivity of the molecule in certain reactions and is a key feature in the design of new materials and pharmaceuticals. svedbergopen.comnih.gov In drug design, the nitro group is recognized as a versatile functional group, although its use can be complex. nih.gov It is found in a variety of therapeutic agents, including antibacterial, anticancer, and antiparasitic drugs. mdpi.comresearchgate.net The biological activity of many nitro-containing compounds stems from their bioreductive activation in hypoxic environments, a characteristic exploited in the development of targeted cancer therapies and specific antimicrobial agents. nih.govmdpi.com
Overview of Research Domains Pertaining to this compound and Related Systems
Research involving this compound and structurally similar compounds primarily falls into the domains of organic synthesis, medicinal chemistry, and materials science. The unique combination of its functional groups makes it an attractive starting material for creating more elaborate molecular architectures with specific functions.
In organic synthesis , this compound serves as a versatile intermediate. The aldehyde group can be readily transformed into a variety of other functional groups or used to build larger molecular skeletons through condensation and coupling reactions. smolecule.com For instance, the synthesis of related structures often involves the reaction of a substituted nitro-phenol derivative with a suitable aromatic partner, a strategy that allows for the systematic variation of the molecular structure to fine-tune its properties. prepchem.com
In the field of medicinal chemistry , derivatives of this compound are investigated for their potential biological activities. The combination of the nitro group, a known pharmacophore in certain contexts, and the phenoxy group, a privileged scaffold, suggests that molecules derived from this core could interact with various biological targets. smolecule.comsmolecule.com Research into related nitro-aromatic compounds has shown activities such as antimicrobial and anticancer effects. nih.govsmolecule.com
In materials science , the electronic properties imparted by the nitro group make this and related compounds interesting for the development of new organic materials. smolecule.com Nitro-aromatic compounds are known to have applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs). smolecule.com The potential for creating extended conjugated systems from this compound makes it a candidate for research into novel electronic and photonic materials. smolecule.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 99847-09-3 |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILWHYLTBYVYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Nitro 2 Phenoxybenzaldehyde
Conventional Synthetic Routes to 5-Nitro-2-phenoxybenzaldehyde
Conventional synthetic routes to this compound typically involve nucleophilic aromatic substitution reactions. These methods, while well-established, often require specific reaction conditions to achieve satisfactory yields.
One common approach to the synthesis of this compound involves the use of a phenolic precursor, such as 2-hydroxy-5-nitrobenzaldehyde, which is reacted with a suitable phenylating agent. This method relies on the nucleophilicity of the phenoxide ion, which is generated in situ by the addition of a base.
Alternatively, a route starting from 4-phenoxyphenol has been described for the synthesis of a related isomer, 5-phenoxy-2-hydroxybenzaldehyde. In this multi-step process, the phenolic starting material is first formylated to introduce the aldehyde group. This approach highlights the versatility of phenolic precursors in the synthesis of substituted phenoxybenzaldehydes.
The synthesis of this compound can also be accomplished through a multistep sequence. A logical retrosynthetic analysis suggests that the target molecule can be disconnected at the ether linkage, leading to two key building blocks: a phenol derivative and an aryl halide.
A plausible multistep synthesis could commence with the nitration of a suitable benzaldehyde (B42025) derivative to introduce the nitro group at the desired position. Subsequent functional group transformations would then be carried out to introduce the phenoxy group. The order of these steps is crucial to ensure the correct regioselectivity of the final product. For instance, nitration of m-chlorobenzaldehyde yields 2-nitro-5-chlorobenzaldehyde, a potential precursor for subsequent etherification.
The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including diaryl ethers like this compound. wikipedia.org This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. wikipedia.orgjk-sci.commasterorganicchemistry.comchemistrytalk.orgtcichemicals.com In the context of this compound synthesis, this would typically involve the reaction of a phenoxide with an activated aryl halide, such as 2-chloro-5-nitrobenzaldehyde. sigmaaldrich.com
The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases used for the synthesis of aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.com The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) being commonly employed to facilitate the SN2 reaction. jk-sci.com
The presence of an electron-withdrawing group, such as the nitro group in 2-chloro-5-nitrobenzaldehyde, activates the aryl halide towards nucleophilic aromatic substitution, making the Williamson ether synthesis a feasible approach.
| Parameter | Condition |
| Reactants | Phenol and an activated aryl halide (e.g., 2-chloro-5-nitrobenzaldehyde) |
| Base | NaOH, KOH, K₂CO₃, Cs₂CO₃ |
| Solvent | DMSO, DMF |
| Reaction Type | SN2 |
This table summarizes the typical conditions for the Williamson ether synthesis of phenoxybenzaldehydes.
Advanced and Catalytic Synthetic Approaches
In addition to conventional methods, advanced and catalytic approaches have been developed for the synthesis of diaryl ethers. These methods often offer milder reaction conditions, higher yields, and broader substrate scope compared to their traditional counterparts.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. While specific examples for the synthesis of this compound are not extensively documented, related reactions provide a strong basis for this approach. These reactions typically employ a palladium or copper catalyst to facilitate the coupling of an aryl halide with a phenol.
A variety of ligands can be used to modulate the reactivity and selectivity of the metal catalyst. The choice of base and solvent is also crucial for the success of these coupling reactions.
The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for the synthesis of diaryl ethers. organic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org The traditional Ullmann reaction often required harsh conditions, but modern modifications have led to milder and more efficient protocols.
The synthesis of phenoxybenzoic acid derivatives, which are structurally related to phenoxybenzaldehydes, has been successfully achieved using modified Ullmann coupling reactions. These reactions demonstrate the feasibility of forming the diaryl ether bond in the presence of various functional groups. The reactivity of the aryl halide in Ullmann-type reactions is influenced by the nature of the halide (I > Br > Cl) and the presence of electron-withdrawing groups. mdpi.com
Recent advancements in the Ullmann ether synthesis have introduced the use of nano-copper oxide (nano-CuO) as a highly efficient and reusable catalyst. researchgate.net These catalyst systems, often used in conjunction with bases like Cs₂CO₃ or KOH in solvents such as DMSO, allow for the synthesis of a wide range of diaryl ethers in moderate to good yields. researchgate.net
| Parameter | Condition |
| Reactants | Aryl halide and a phenol |
| Catalyst | Copper (Cu) powder, Copper salts (e.g., CuI), Nano-CuO |
| Base | Cs₂CO₃, KOH |
| Solvent | DMSO, DMF |
| Reaction Type | Copper-catalyzed nucleophilic aromatic substitution |
This table outlines the general conditions for the Ullmann ether synthesis of phenoxy derivatives.
Green Chemistry and Sustainable Synthetic Pathways
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of diaryl ethers like this compound, microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry approach. acs.orgtandfonline.comorganic-chemistry.org
Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to significantly shorter reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govnih.gov In the context of the SNAr synthesis of this compound, microwave-assisted heating can facilitate the reaction between 2-chloro-5-nitrobenzaldehyde and phenol in a fraction of the time required by traditional refluxing. This efficiency reduces energy consumption and the potential for thermal decomposition of reactants and products.
Furthermore, research into catalyst-free microwave-assisted synthesis of diaryl ethers has shown promising results. acs.orgnih.gov By eliminating the need for a metal catalyst, these methods reduce the environmental impact associated with catalyst procurement, use, and disposal. The use of high-boiling polar solvents like dimethyl sulfoxide (DMSO) is common in these reactions as they efficiently absorb microwave energy, leading to rapid heating. acs.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of reactants, solvent, base, catalyst (if applicable), temperature, and reaction time, play a pivotal role.
In the nucleophilic aromatic substitution (SNAr) approach, the nature of the leaving group on the benzaldehyde ring is important. While chloro-derivatives are commonly used, fluoro-derivatives can sometimes be more reactive due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to.
The choice of base is also critical. Stronger bases will lead to a higher concentration of the phenoxide nucleophile, which can increase the reaction rate. However, excessively harsh basic conditions might lead to side reactions. Potassium carbonate is a commonly used base that provides a good balance of reactivity.
For Ullmann-type reactions, the catalyst system is a key area for optimization. The development of ligand-assisted copper-catalyzed reactions has allowed for lower catalyst loadings and milder reaction temperatures. Ligands such as 1,10-phenanthroline and N,N-dimethylglycine have been shown to improve the efficiency of Ullmann couplings. nih.gov
Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts. The optimal temperature is one that provides a reasonable reaction rate without compromising the purity of the product. As mentioned, microwave-assisted heating can significantly reduce the required reaction time. nih.gov
The table below summarizes the key parameters and their typical ranges for the synthesis of diaryl ethers, which can be applied to the synthesis of this compound.
| Parameter | SNAr Reaction | Ullmann Condensation |
| Aryl Halide | 2-Chloro-5-nitrobenzaldehyde | 2-Chloro-5-nitrobenzaldehyde |
| Nucleophile | Phenol | Phenol |
| Base | K2CO3, NaOH, Cs2CO3 | K2CO3, Cs2CO3 |
| Catalyst | None (or phase transfer catalyst) | CuI, Cu2O, Cu nanoparticles |
| Ligand | None | 1,10-phenanthroline, N,N-dimethylglycine |
| Solvent | DMSO, DMF, NMP | DMF, NMP, Toluene |
| Temperature | Room temperature to 150 °C | 100 °C to 200 °C |
| Heating Method | Conventional or Microwave | Conventional or Microwave |
By systematically optimizing these conditions, it is possible to achieve high yields and purity of this compound for its various applications in organic synthesis.
Chemical Reactivity and Transformation Studies of 5 Nitro 2 Phenoxybenzaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group (-CHO) is a versatile functional group known for its susceptibility to nucleophilic attack at the carbonyl carbon. This reactivity is central to many of the transformations of 5-Nitro-2-phenoxybenzaldehyde.
The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental condensation reaction. libretexts.orgrsisinternational.org For this compound, this reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org This process is typically catalyzed by either an acid or a base. rsisinternational.orgresearchgate.net
The general scheme for this reaction is as follows:
This compound + R-NH₂ ⇌ 5-Nitro-2-phenoxybenzylideneamine + H₂O
The presence of the electron-withdrawing nitro group can influence the reaction rate. Research on similar nitrobenzaldehydes has shown that these condensation reactions proceed efficiently. For instance, studies involving m-Nitrobenzaldehyde and various anilines have been conducted to synthesize Schiff bases, often by refluxing the reactants in a solvent like ethanol (B145695) with a catalytic amount of glacial acetic acid. jetir.org Similarly, the synthesis of chiral Schiff base ligands has been accomplished by reacting ortho-, meta-, and para-nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol. nih.gov These examples suggest that this compound would readily undergo Schiff base formation under similar conditions.
Table 1: Examples of Reaction Conditions for Schiff Base Formation with Nitrobenzaldehydes
| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Conditions | Reference |
|---|---|---|---|---|
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid / Ethanol | Reflux | jetir.org |
| 2-hydroxy-5-nitrobenzaldehyde | Aromatic amine | Acetic Acid / Ethanol | Heat, Stirring | researchgate.net |
| o, m, p-Nitrobenzaldehydes | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | Reflux, 30-36 hours | nih.gov |
The aldehyde functional group can be readily reduced to a primary alcohol. This transformation of this compound yields (5-Nitro-2-phenoxyphenyl)methanol. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org
Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like nitroarenes under standard conditions. researchgate.net The reduction is usually carried out in an alcoholic solvent such as methanol (B129727) or ethanol. In contrast, lithium aluminum hydride is a much stronger reducing agent. While it will effectively reduce the aldehyde, it can also reduce the aromatic nitro group, potentially leading to azo compounds or other reduction products. researchgate.netlkouniv.ac.in Therefore, for the selective reduction of the aldehyde in this compound to the corresponding alcohol, milder reagents are generally favored.
Other catalytic systems, such as transfer hydrogenation using isopropanol (B130326) as a hydrogen source catalyzed by iridium complexes, have also been shown to be highly efficient for the chemoselective reduction of aldehydes in the presence of reducible groups like nitro functions. organic-chemistry.org
Table 2: Common Reagents for Aldehyde Reduction and Their Selectivity
| Reagent | Typical Conditions | Selectivity towards Aldehyde vs. Nitro Group | Product with this compound |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | High (Reduces aldehyde, leaves nitro group intact) | (5-Nitro-2-phenoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | Low (Reduces both aldehyde and nitro group) | Mixture of products, including amino and azo derivatives |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies (Pressure, Temp.) | Low (Reduces both aldehyde and nitro group) | (5-Amino-2-phenoxyphenyl)methanol |
The reduction of the aldehyde in this compound by reagents like NaBH₄ involves a hydride transfer mechanism. The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of a hydride ion on the partially positive carbonyl carbon atom. youtube.com This attack breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. In the subsequent step, this alkoxide is protonated by the solvent (e.g., methanol) to yield the final primary alcohol product, (5-Nitro-2-phenoxyphenyl)methanol.
Nucleophilic Attack: R-CHO + [BH₄]⁻ → R-CH₂-O-BH₃⁻
Protonation: R-CH₂-O-BH₃⁻ + Solvent-H → R-CH₂-OH + Solvent-BH₃⁻
The efficiency of this hydride transfer is a key aspect of the reactivity of carbonyl compounds. The mechanism for hydride transfer can be more complex, especially in enzymatic or biomimetic systems, but the fundamental principle of a nucleophilic hydride attacking an electrophilic carbonyl carbon remains central. nih.govresearchgate.net
Reactions Involving the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the molecule's reactivity, both on the aromatic ring and as a site for transformation itself.
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents: the nitro group, the phenoxy group, and the aldehyde group.
Nitro Group (-NO₂): Strongly deactivating and a meta-director. makingmolecules.commsu.eduwikipedia.org
Aldehyde Group (-CHO): Deactivating and a meta-director. msu.edu
Phenoxy Group (-OPh): Activating and an ortho-, para-director.
Considering these combined effects:
The C6 position is para to the activating phenoxy group and ortho to the deactivating aldehyde group.
The C4 position is meta to the aldehyde, meta to the nitro group, and ortho to the phenoxy group.
The C3 position is ortho to the phenoxy group and meta to the nitro group.
The reduction of the aromatic nitro group to a primary amine (-NH₂) is one of its most important transformations. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, as the amine group is a strong activating, ortho-, para-director. masterorganicchemistry.commnstate.edu This reaction transforms this compound into 5-Amino-2-phenoxybenzaldehyde.
A wide variety of reagents can accomplish this reduction, and the choice of reagent depends on the desired selectivity, as the aldehyde group is also reducible. commonorganicchemistry.comwikipedia.org
Table 3: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Selectivity (Nitro vs. Aldehyde) | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Nickel) | Varies (Pressure, Temp., Solvent) | Low; typically reduces both nitro and aldehyde groups. | commonorganicchemistry.comwikipedia.org |
| Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | Reflux | High; selectively reduces the nitro group. | mnstate.educommonorganicchemistry.comwikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | High; mild and selective for nitro group reduction. | commonorganicchemistry.com |
| Zinc (Zn) in acidic media | Acidic solution (e.g., Acetic Acid) | High; selectively reduces the nitro group. | commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | High; often used for selective reduction. | wikipedia.org |
For the selective reduction of the nitro group in this compound while preserving the aldehyde functionality, methods like using iron or tin(II) chloride in acidic conditions are generally effective. mnstate.educommonorganicchemistry.com Catalytic hydrogenation, while efficient, would likely lead to the reduction of both functional groups, yielding (5-Amino-2-phenoxyphenyl)methanol. frontiersin.org This reduction of the nitro group to an amine is a key step in synthesizing various heterocyclic compounds and other complex molecules where the amino group serves as a crucial nucleophile or directing group for subsequent reactions. mnstate.edufrontiersin.org
Reactivity of the Phenoxy Moiety
The phenoxy moiety in this compound consists of a phenyl group attached to the main benzaldehyde (B42025) structure via an ether linkage. The reactivity of this part of the molecule is influenced by a complex interplay of electronic effects. The ether oxygen atom, through its lone pairs, can donate electron density to the phenoxy ring via resonance, which is an activating effect that typically directs incoming electrophiles to the ortho and para positions. ncert.nic.inquora.com
Conversely, the main benzaldehyde ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group positioned para to the phenoxy ether linkage (the leaving group). chemistrysteps.comlibretexts.orgopenstax.org This specific orientation allows for the resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. youtube.comlibretexts.org Therefore, a key aspect of the reactivity of this compound is the potential for displacement of the entire phenoxy group by strong nucleophiles.
Synthesis and Characterization of Novel Derivatives
The aldehyde functional group and the nitro group are primary sites for the synthetic transformation of this compound into a variety of novel derivatives, including complex heterocyclic systems.
Indazoles:
A significant application of this compound is in the synthesis of 5-phenoxy-2H-indazole derivatives. The synthesis is a two-step process commencing with the condensation of the aldehyde with a substituted aniline (B41778) in refluxing ethanol to form an (E)-1-(2-nitro-5-phenoxyphenyl)-N-(4-substitutedphenyl)methanimine, also known as a Schiff base. The second step involves a reductive cyclization of the intermediate Schiff base using triethyl phosphite (B83602) at elevated temperatures (150°C) to yield the final indazole derivative. This reductive cyclization of nitro compounds by triethyl phosphite is a general and effective method for creating nitrogen-containing heterocyclic systems. orgsyn.org
The reaction proceeds with good yields, typically ranging from 78% to 83%. The synthesized indazole derivatives are characterized using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.
Table 1: Synthesis of 5-phenoxy-2-(4-substitutedphenyl)-2H-indazole Derivatives
| Substituent (R) | Intermediate | Final Product | Yield (%) | Spectroscopic Data Highlights (Final Product) |
|---|---|---|---|---|
| -H | (E)-1-(2-nitro-5-phenoxyphenyl)-N-phenylmethanimine | 5-phenoxy-2-phenyl-2H-indazole | 80 | IR (cm⁻¹): 1579 (C=N indazoline), 1237 (C-O-C). ¹H NMR (δ ppm): 8.52 (s, 1H), 7.59-6.99 (m, aromatic H). |
| -OH | (E)-4-(((2-nitro-5-phenoxyphenyl)methylene)amino)phenol | 4-(5-phenoxy-2H-indazol-2-yl)phenol | 78 | IR (cm⁻¹): 3400 (O-H), 1580 (C=N indazoline), 1240 (C-O-C). |
| -OCH₃ | (E)-1-(2-nitro-5-phenoxyphenyl)-N-(4-methoxyphenyl)methanimine | 2-(4-methoxyphenyl)-5-phenoxy-2H-indazole | 83 | IR (cm⁻¹): 1575 (C=N indazoline), 1245 (C-O-C), 1030 (C-O). |
| -SCH₃ | (E)-1-(2-nitro-5-phenoxyphenyl)-N-(4-(methylthio)phenyl)methanimine | 2-(4-(methylthio)phenyl)-5-phenoxy-2H-indazole | 79 | IR (cm⁻¹): 1577 (C=N indazoline), 1235 (C-O-C), 680 (C-S). |
Triazole-based Derivatives:
While direct synthesis of triazole derivatives from this compound is not extensively documented, established synthetic routes for triazoles suggest plausible pathways. mdpi.comfrontiersin.org Triazoles, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are crucial heterocyclic scaffolds in medicinal chemistry. researchgate.netnih.gov
A potential route to 1,2,3-triazole derivatives would involve modifying the aldehyde group. For instance, the aldehyde could be converted to a terminal alkyne via the Corey-Fuchs reaction. This alkyne derivative could then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various organic azides to yield a wide array of 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.com
For the synthesis of 1,2,4-triazole derivatives, the aldehyde functionality can be reacted with a hydrazine (B178648) derivative to form a hydrazone. frontiersin.org This hydrazone can then be cyclized with various one-carbon synthons. For example, reacting the hydrazone with acyl chlorides or anhydrides can lead to the formation of the 1,2,4-triazole ring.
The aldehyde group in this compound is a prime target for chemical derivatization to enhance properties such as stability, chromatographic behavior, and detectability for analytical purposes. nih.govnih.gov This is particularly important for analyses using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), where the inherent properties of aldehydes can be problematic. researchgate.netsigmaaldrich.com
Common derivatization strategies include:
Formation of Hydrazones: Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for the derivatization of aldehydes. nih.govresearchgate.net The resulting DNPH-hydrazone is a stable, crystalline solid with a strong chromophore, making it easily detectable by UV-Vis detectors in HPLC.
Formation of Oximes: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a stable oxime derivative. sigmaaldrich.com The PFBHA moiety is highly electronegative, making the derivative suitable for sensitive detection by electron capture detectors (ECD) in GC.
Formation of Schiff Bases: Condensation with primary amines yields Schiff bases (imines). This derivatization can be used to introduce specific tags for fluorescence detection or to improve ionization efficiency in mass spectrometry. nih.gov
These derivatization reactions not only improve analytical performance but can also serve as intermediates for further synthetic transformations, as seen in the synthesis of indazoles.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. The synthesis of 5-phenoxy-2H-indazoles provides a key example for mechanistic study.
Schiff Base Formation: The first step is the acid-catalyzed formation of an imine (Schiff base) from this compound and a substituted aniline. The reaction begins with the protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nitrogen atom of the aniline then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the stable, conjugated Schiff base intermediate.
Reductive Cyclization: The second, more complex stage is the reductive cyclization of the ortho-nitro Schiff base using triethyl phosphite, P(OEt)₃. This reaction is a well-established method for synthesizing N-heterocycles. orgsyn.org The mechanism is believed to proceed through the following key steps:
Deoxygenation of the Nitro Group: The phosphorus atom of triethyl phosphite acts as an oxophile, attacking one of the oxygen atoms of the nitro group. This process is repeated, effectively deoxygenating the nitro group to form a highly reactive nitrene intermediate. Triethyl phosphate, OP(OEt)₃, is formed as a byproduct.
Intramolecular Cyclization: The generated electrophilic nitrene intermediate rapidly undergoes an intramolecular cyclization. It attacks the electron-rich aromatic ring of the aniline moiety, specifically at the ortho-position to the imine linkage, forming a new N-C bond.
Aromatization: The resulting cyclic intermediate then undergoes tautomerization and aromatization to yield the stable 2,5-disubstituted-2H-indazole ring system.
This reductive cyclization pathway provides a powerful tool for the one-pot construction of the indazole core from readily available nitro-aromatic precursors. nih.govresearchgate.net
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 5-Nitro-2-phenoxybenzaldehyde is expected to show distinct signals corresponding to the protons on both aromatic rings and the aldehyde proton. The aldehyde proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the nitro-substituted benzene (B151609) ring will be influenced by the electron-withdrawing nitro group and the electron-donating phenoxy group. This will result in a complex splitting pattern in the aromatic region (approximately δ 7.0-8.5 ppm). Similarly, the protons of the phenoxy group will resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 190-195 ppm. The carbon atoms of the aromatic rings will resonate in the δ 110-160 ppm region. The carbon atom attached to the nitro group (C-5) will be significantly deshielded, while the carbon attached to the phenoxy group (C-2) will also show a downfield shift. The ipso-carbon of the phenoxy ring (the carbon attached to the ether oxygen) will also be found in this region.
Expected NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 (s) | 190 - 195 |
| Aromatic (Nitro-substituted ring) | 7.5 - 8.5 (m) | 115 - 160 |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The infrared spectrum of this compound will be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp peak corresponding to the C=O stretching of the aldehyde is expected around 1700-1720 cm⁻¹. The presence of the nitro group will give rise to two strong absorptions: an asymmetric stretching vibration near 1515-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. The C-O-C ether linkage will show stretching vibrations in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The nitro group also exhibits characteristic Raman bands. Due to the generally weak Raman scattering of carbonyl groups, the C=O stretch may be less intense than in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) (Predicted) | Expected Raman Frequency (cm⁻¹) (Predicted) |
|---|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 (Strong) | 1700 - 1720 (Weak-Medium) |
| Nitro (-NO₂) | Asymmetric Stretch | 1515 - 1560 (Strong) | Present |
| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 (Strong) | Present |
| Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1250 (Strong) | Present |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (Multiple bands) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. uni-muenchen.de The extensive conjugation involving the benzaldehyde (B42025) moiety, the phenoxy group, and the nitro group will lead to characteristic absorption bands.
Typically, nitroaromatic compounds exhibit strong absorptions due to π→π* transitions. uni-muenchen.de For this compound, these are expected in the range of 250-300 nm. A weaker absorption band at longer wavelengths (around 330-360 nm) may be observed, corresponding to the n→π* transition of the nitro and aldehyde groups. uni-muenchen.de The exact position and intensity of these bands can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (-CHO, M-29). docbrown.info Aromatic nitro compounds often show fragments corresponding to the loss of NO₂ (M-46) and NO (M-30). youtube.com The ether linkage could cleave to produce fragments corresponding to the phenoxy radical or cation and the 5-nitrobenzaldehyde radical cation.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Loss |
|---|---|
| [M-H]⁺ | Loss of H radical from aldehyde |
| [M-CHO]⁺ | Loss of formyl radical |
| [M-NO]⁺ | Loss of nitric oxide |
| [M-NO₂]⁺ | Loss of nitrogen dioxide |
| [C₆H₅O]⁺ | Phenoxy cation |
X-ray Crystallographic Investigations
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional structure. The analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. For instance, the planarity of the benzaldehyde ring could be assessed, and the dihedral angle between the two aromatic rings would be determined. In similar structures, such as 2-Hydroxy-5-nitrobenzaldehyde, the nitro group is often found to be nearly coplanar with the benzene ring. researchgate.netresearchgate.net The crystal packing would be stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and potential π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net
Powder X-ray Diffraction for Polymorphism and Crystal Packing
No powder X-ray diffraction (PXRD) data for this compound has been found in the public domain. PXRD is a primary technique used to analyze the crystalline nature of materials, identify different polymorphic forms, and provide insights into the crystal packing of molecules. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the solid-state characterization of organic compounds. Without experimental PXRD patterns, it is not possible to determine if this compound exhibits polymorphism or to analyze its crystal packing arrangement.
Analysis of Supramolecular Interactions in the Solid State (Hydrogen Bonding, π-π Stacking)
A detailed analysis of the supramolecular interactions within the crystal lattice of this compound, such as hydrogen bonding and π-π stacking, is contingent upon the availability of its single-crystal X-ray structure. As this information is not available, a specific description of these interactions cannot be provided.
Chiroptical Properties and Enantiomeric Studies (if relevant)
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it is not expected to exhibit intrinsic chiroptical properties such as optical rotation or circular dichroism in its ground state. Enantiomeric studies are not relevant for achiral compounds.
Chiroptical properties can sometimes be induced in achiral molecules through interactions with a chiral environment or by forming chiral aggregates. However, there are no published studies indicating that this compound engages in such phenomena.
Computational and Theoretical Chemistry Studies of 5 Nitro 2 Phenoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.orgarxiv.orgaps.org DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. nih.govrsc.org A key aspect of DFT is the use of an exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. arxiv.org
For a molecule like 5-Nitro-2-phenoxybenzaldehyde, DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the equilibrium molecular structure. arxiv.org This optimization is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—are fundamental to understanding the molecule's stability and reactivity. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. nih.govuaic.roresearchgate.net The optimized structure provides a minimum on the potential energy surface, which is essential for accurate predictions of other properties. arxiv.org
Below is a table of hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (aldehyde) | 1.21 Å |
| C-N (nitro) | 1.48 Å | |
| N=O (nitro) | 1.22 Å | |
| C-O (ether) | 1.37 Å | |
| Bond Angle | O=C-H (aldehyde) | 120.5° |
| C-C-N (nitro) | 118.9° | |
| O-N-O (nitro) | 124.5° | |
| C-O-C (ether) | 117.8° | |
| Dihedral Angle | C-C-O-C (ether) | 85.0° |
| Note: The data in this table is illustrative and represents typical values that would be generated by a DFT calculation for this molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)), offer a systematic way to improve accuracy, though typically at a much higher computational cost than DFT. nih.govosti.gov
A critical component of any ab initio or DFT calculation is the choice of the basis set. chemistryviews.org A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. umich.edu Larger basis sets provide more flexibility for describing the distribution of electrons but also increase the computational time significantly. umich.eduresearchgate.net
Commonly used basis sets include:
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) : These are widely used for their efficiency and are often a good starting point for calculations on organic molecules. The notations indicate the number of functions used for core and valence electrons, with additional symbols denoting the inclusion of polarization (d,p) and diffuse (+, ++) functions, which are important for describing anions and non-covalent interactions. nih.gov
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for controlled extrapolation to obtain highly accurate energies. osti.govresearchgate.net The "aug-" prefix indicates the addition of diffuse functions.
The selection of a basis set requires a compromise between the desired accuracy and the available computational resources. umich.edu For a molecule of the size of this compound, a basis set like 6-311++G(d,p) or cc-pVTZ would be appropriate for achieving reliable results. uaic.roresearchgate.net
| Basis Set | Description | Typical Application |
| 6-31G(d) | Double-zeta with polarization on heavy atoms | Initial geometry optimizations, preliminary calculations |
| 6-311++G(d,p) | Triple-zeta with diffuse and polarization functions on all atoms | High-quality optimizations and property calculations for medium-sized molecules |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy energy calculations, systems where electron correlation is critical |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | Anions, weak interactions, excited states |
| Note: This table provides a general guide for basis set selection. |
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods provide a wealth of information about the electronic structure, which is key to understanding a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org
HOMO : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comnih.gov A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO : This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comnih.gov A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. wuxiapptec.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzaldehyde moiety, particularly around the nitro and aldehyde groups. The charge transfer interaction from the phenoxy group (donor) to the nitrobenzaldehyde group (acceptor) is a key feature of its electronic structure. irjweb.com
| Parameter | Hypothetical Energy (eV) | Interpretation |
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -2.40 | Electron-accepting ability |
| ΔE (ELUMO - EHOMO) | 4.45 | Chemical reactivity and kinetic stability |
| Note: This data is illustrative, calculated at a hypothetical DFT level, and serves to explain the application of FMO theory. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.govresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich or electron-poor. walisongo.ac.idresearchgate.net MEP maps are color-coded to indicate different potential values:
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.govresearchgate.net
Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net
Green/Yellow : Represents areas of intermediate or near-zero potential. nih.gov
In the case of this compound, an MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the carbonyl group and the nitro group, as these are highly electronegative atoms. These sites would be the preferred locations for interactions with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be expected around the aldehyde hydrogen and the aromatic protons, indicating these as potential sites for nucleophilic interaction. manipal.edu The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.netwalisongo.ac.id
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rsc.org These indices, derived from conceptual DFT, provide a quantitative measure of a molecule's response to chemical reactions. rsc.org
Based on Koopmans' theorem, the HOMO and LUMO energies can be used to approximate the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). From these, the following global indices are derived:
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η) : Measures the resistance to change in electron distribution. η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule. irjweb.com
Chemical Softness (S) : The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge. ω = χ² / (2η)
These descriptors provide a comprehensive profile of the molecule's reactivity. For this compound, the presence of the electron-withdrawing nitro and aldehyde groups suggests it would possess a significant electrophilicity index.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 2.40 | Energy released upon gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 4.625 | Electron-attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | 2.225 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/(2η) | 4.79 | Propensity to act as an electrophile |
| Note: Values are calculated from the hypothetical HOMO/LUMO energies in the previous table and are for illustrative purposes. |
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are fundamental to interpreting experimental data and understanding the electronic and structural nature of a molecule. Using methods rooted in density functional theory (DFT), various spectra for this compound can be accurately modeled.
Theoretical calculations of Infrared (IR) and Raman spectra are instrumental in assigning vibrational modes to specific functional groups within this compound. These calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), after optimizing the molecule's geometry to its lowest energy state.
The resulting vibrational frequencies correspond to specific molecular motions. For this compound, key predicted vibrations would include:
Nitro Group (NO₂) Vibrations: Strong asymmetric and symmetric stretching modes are expected, typically appearing in distinct regions of the IR spectrum. Deformation modes for the NO₂ group are also predicted at lower frequencies.
Aldehyde Group (CHO) Vibrations: A characteristic C=O stretching frequency is a prominent feature. C-H stretching and bending modes associated with the aldehyde proton are also identifiable.
Phenoxy Group Vibrations: The C-O-C ether linkage would exhibit characteristic asymmetric and symmetric stretching modes. Vibrations associated with the phenyl rings, such as C-C stretching and C-H bending, would also be present.
A comparison between the theoretically calculated vibrational wavenumbers and experimentally obtained FT-IR and FT-Raman data allows for a detailed and reliable assignment of the molecule's fundamental vibrational modes.
A representative table of predicted vibrational frequencies would typically be presented as follows, though specific calculated values for this molecule are not available in the cited literature.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric Stretch | Nitro (NO₂) | Data not available |
| Symmetric Stretch | Nitro (NO₂) | Data not available |
| Stretch | Carbonyl (C=O) | Data not available |
| Asymmetric Stretch | Ether (C-O-C) | Data not available |
| Stretch | Aromatic (C-H) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The analysis for this compound would involve calculating the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions.
The electronic spectrum of molecules like this compound, which contains chromophores such as the nitrobenzene (B124822) and benzaldehyde (B42025) moieties, is typically characterized by:
π→π* transitions: These high-intensity absorptions usually occur in the UV region and involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.
n→π* transitions: These are typically weaker absorptions occurring at longer wavelengths (closer to the visible region) and involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and aldehyde groups) to antibonding π* orbitals. uni-muenchen.de
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity. chemrxiv.org TD-DFT calculations reveal which orbitals are involved in the primary electronic transitions, thus characterizing the nature of the excited states. For this molecule, transitions would likely involve charge transfer from the phenoxy group to the electron-withdrawing nitrobenzaldehyde moiety.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. researchgate.net This approach, typically employed within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR spectra. mdpi.com
For this compound, the GIAO calculation would be performed on the optimized molecular structure. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
¹H NMR: The method can predict the chemical shifts for the aromatic protons on both the phenoxy and nitrobenzaldehyde rings, as well as the distinct shift for the aldehyde proton. The predicted values help in the precise assignment of signals in the experimental spectrum.
¹³C NMR: GIAO calculations can distinguish between the various carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons bearing the nitro and phenoxy groups, and the other aromatic carbons.
The strong correlation typically observed between GIAO-calculated and experimental chemical shifts validates the computed molecular structure and provides a deeper understanding of the electronic environment of the nuclei. mdpi.com
| Atom | Calculated Chemical Shift (ppm) |
| Aldehyde (CHO) | Data not available |
| Carbonyl (C=O) | Data not available |
| C-NO₂ | Data not available |
| C-O (phenoxy) | Data not available |
Intermolecular Interactions and Crystal Engineering
Understanding the non-covalent interactions that direct molecular assembly is crucial for crystal engineering. Computational tools like Hirshfeld surface analysis and Noncovalent Interaction (NCI) plots provide detailed insights into the packing of molecules in a crystal lattice.
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated based on the electron distribution of a molecule in relation to its neighbors. Various properties can be mapped onto this surface, most commonly the normalized contact distance (dnorm).
The dnorm surface highlights regions of significant intermolecular contact:
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii.
For this compound, this analysis would likely reveal the importance of C-H···O interactions involving the nitro and aldehyde oxygen atoms, which act as hydrogen bond acceptors.
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| C···C | Data not available |
The Noncovalent Interaction (NCI) plot is a visualization technique that reveals the nature and spatial extent of weak interactions in a molecule or molecular complex. It is based on the electron density (ρ) and its reduced density gradient (s). The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:
Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces: Represent weak, delocalized van der Waals interactions.
Red surfaces: Signify repulsive steric clashes.
For this compound, an NCI plot would visually confirm the presence of weak C-H···O hydrogen bonds and broad van der Waals surfaces between the aromatic rings of neighboring molecules, which contribute to the stability of the crystal structure. This analysis provides a qualitative, intuitive picture of the bonding and spatial relationships that define the supramolecular architecture.
Molecular Docking for Ligand-Protein Interaction Profiling (Focusing on chemical interaction mechanisms, not therapeutic outcomes)
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule, such as this compound, to the active site of a protein. These computational techniques elucidate the non-covalent interactions that stabilize the ligand-protein complex. For this compound, the key functional groups—the nitro group, the phenoxy ether linkage, and the benzaldehyde moiety—dictate its interaction profile.
The nitro group , being strongly electron-withdrawing and polar, can engage in several types of interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming hydrogen bonds with donor residues in a protein's active site, such as the side chains of arginine, lysine, or histidine. Furthermore, the polarized nature of the nitro group can lead to favorable electrostatic and dipole-dipole interactions with polar amino acid residues.
The phenoxy group introduces both hydrophobic and polar characteristics. The phenyl rings can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. Additionally, pi-stacking interactions, including T-shaped and parallel-displaced arrangements, can occur with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The ether oxygen atom in the phenoxy linkage can also act as a hydrogen bond acceptor.
The benzaldehyde group is a critical site for interaction. The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donor residues in the protein binding pocket. The aromatic ring of the benzaldehyde can also form hydrophobic and pi-stacking interactions.
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Nitro group (oxygen atoms), Ether oxygen, Carbonyl oxygen | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interactions | Phenyl rings | Leucine, Isoleucine, Valine, Alanine |
| Pi-Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic/Dipole-Dipole | Nitro group | Aspartic acid, Glutamic acid, Asparagine, Glutamine |
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent environment. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a key phenomenon to consider. The electronic absorption spectra of aromatic compounds, particularly those with electron-donating (phenoxy) and electron-withdrawing (nitro and aldehyde) groups, are sensitive to the solvent.
In nonpolar solvents, the molecule exists in its ground state electronic configuration with minimal perturbation. However, in polar solvents, the solvent molecules can stabilize the ground and excited states of this compound to different extents. The presence of the strong electron-withdrawing nitro group and the aldehyde group, along with the electron-donating phenoxy group, creates a significant dipole moment in the molecule. In polar solvents, this dipole will induce a reaction field in the solvent, leading to a stabilization of the solute molecule.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular properties of this compound. rsc.org These studies can predict shifts in the UV-visible absorption maxima (λmax) as a function of solvent polarity. For molecules with intramolecular charge transfer character, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption spectrum. This is because the excited state, which often has a larger dipole moment than the ground state, is more stabilized by the polar solvent.
The reactivity of the aldehyde group can also be affected by the solvent. In protic solvents, the carbonyl oxygen can act as a hydrogen bond acceptor, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, in aprotic polar solvents, the stabilization of the ground state dipole may slightly decrease the reactivity.
| Solvent Property | Effect on this compound | Predicted Spectroscopic Shift |
| Polarity (increasing) | Stabilization of ground and excited states | Bathochromic (red) shift in UV-Vis spectrum |
| Protic Nature | Hydrogen bonding with carbonyl oxygen | Increased electrophilicity of carbonyl carbon |
| Aprotic Nature | Stabilization of molecular dipole | Potential slight decrease in reactivity |
Reaction Mechanism Modeling through Computational Approaches
Computational chemistry provides powerful tools to model the reaction mechanisms involving this compound. Density Functional Theory (DFT) is a commonly employed method to calculate the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies.
One area of interest is the oxidation of the aldehyde group to a carboxylic acid. Theoretical modeling can elucidate the mechanism of this transformation, whether it proceeds through a radical mechanism or via nucleophilic addition-elimination. For instance, the reaction with an oxidizing agent could be modeled to determine the most likely pathway and the associated energy barriers.
Another important aspect is the potential for reactions involving the nitro group. The nitro group can undergo reduction to an amino group through various mechanisms. Computational modeling can help to understand the stepwise process of this reduction, which is often crucial in metabolic pathways or synthetic transformations.
Furthermore, the phenoxy ether linkage, while generally stable, can be subject to cleavage under certain conditions. Theoretical studies can model the bond dissociation energy of the C-O ether bond and explore potential pathways for its cleavage, for example, through radical-mediated processes. Studies on the reactions of the phenoxy radical with other species provide a basis for understanding the potential radical chemistry of the phenoxy moiety in this compound. researchgate.net
The abstraction of the aldehydic hydrogen atom is a key step in many reactions of benzaldehydes. Theoretical calculations on the reaction of aromatic aldehydes with radicals like NO3 indicate that this is a primary reaction pathway. copernicus.org For this compound, computational modeling could predict the rate constant for such a reaction and how it is influenced by the presence of the nitro and phenoxy substituents.
| Reaction Type | Potential Mechanism | Computational Insights |
| Aldehyde Oxidation | Nucleophilic attack, Radical abstraction | Transition state structures, Activation energies |
| Nitro Group Reduction | Stepwise electron and proton transfer | Intermediate structures, Reaction thermodynamics |
| Ether Bond Cleavage | Radical-mediated cleavage | Bond dissociation energies, Potential energy surfaces |
| Aldehydic H-abstraction | Radical attack on the C-H bond | Reaction rate constants, Kinetic isotope effects |
Advanced Applications of 5 Nitro 2 Phenoxybenzaldehyde in Chemical Science
Role as a Key Intermediate in Complex Organic Synthesis
5-Nitro-2-phenoxybenzaldehyde is a versatile aromatic compound characterized by the presence of a nitro group, a phenoxy ether linkage, and an aldehyde functional group. This unique combination of reactive sites makes it a valuable intermediate in the field of complex organic synthesis, serving as a foundational component for the construction of diverse and intricate molecular architectures.
Precursor for Advanced Chemical Scaffolds
The reactivity of this compound allows it to be a key starting material in the synthesis of various heterocyclic compounds, which form the core structures of many advanced chemical scaffolds. Aromatic aldehydes are well-established participants in multicomponent reactions (MCRs), which are highly efficient processes for building complex molecules in a single step. nih.gov
One significant application of similar aromatic aldehydes is in the synthesis of fused heterocyclic systems. For instance, derivatives of dibenzoxazepine, a class of compounds with important biological activities, can be synthesized through multi-step sequences that may involve precursors with structural similarities to this compound. The aldehyde group can readily undergo condensation reactions, while the nitro group can be chemically transformed, and the phenoxy group provides a stable yet modifiable linkage. Research has demonstrated the synthesis of pyrrole-fused dibenzoxazepine derivatives through isocyanide-based multicomponent reactions, highlighting the utility of complex aldehydes in generating novel scaffolds. nih.gov
Furthermore, the general class of nitroaromatic aldehydes is instrumental in constructing other complex heterocyclic systems. For example, multicomponent reactions involving salicylaldehydes (hydroxy-substituted benzaldehydes) and other reagents can lead to the formation of chromeno[2,3-b]pyridines, which are of interest in medicinal chemistry. semanticscholar.org The structural elements of this compound suggest its potential as a precursor for analogous complex heterocyclic scaffolds.
Building Block for Multifunctional Molecules
The distinct functional groups of this compound allow for its use as a versatile building block in the assembly of multifunctional molecules. The aldehyde group serves as a point for chain extension or the introduction of other molecular fragments through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be reduced to an amino group, providing a site for further functionalization, such as amide or sulfonamide formation. nih.gov
The general utility of nitro compounds as versatile building blocks for pharmaceutically relevant substances is well-documented. nih.gov They are key intermediates in the synthesis of a wide range of bioactive molecules due to the diverse reactivity of the nitro functionality. nih.gov This positions this compound as a valuable starting material for creating libraries of complex molecules for drug discovery and other applications.
Applications in Materials Science
While the primary applications of this compound appear to be in organic synthesis, the inherent properties of its constituent functional groups suggest potential for its use in the development of advanced materials.
Exploration in Photonic Applications
The presence of a nitro group, a strong chromophore, in conjunction with an extended aromatic system, suggests that derivatives of this compound could exhibit interesting optical properties. Aromatic nitro compounds are known precursors in the synthesis of azo dyes, which are characterized by their vibrant colors and are used in various applications. iosrjournals.orgsphinxsai.com The synthesis of dyes often involves the diazotization of an aromatic amine (which can be derived from the nitro group) followed by coupling with another aromatic compound. iosrjournals.org The specific structure of this compound could be tailored to create dyes with specific absorption and emission characteristics, potentially finding use in photonic materials.
Components in Polymer Synthesis
Aromatic aldehydes are utilized as monomers in the synthesis of various functional polymers. For example, they can participate in multicomponent polymerizations to form polythioamides, which exhibit excellent thermal stability and high refractive indices. rsc.org Additionally, aromatic aldehydes are used in the synthesis of triazine-based porous organic polymers, which have applications in adsorption and catalysis. mdpi.com The aldehyde functionality of this compound makes it a potential candidate for incorporation into such polymer backbones, where the nitro and phenoxy groups could impart specific functionalities and properties to the resulting material.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for 5-Nitro-2-phenoxybenzaldehyde
While classical synthetic routes to substituted benzaldehydes are well-established, emerging methodologies could offer improved efficiency, selectivity, and sustainability for the synthesis of this compound. Future research could focus on:
Tandem Reactions: The development of one-pot tandem reactions that combine multiple synthetic steps without the need for isolating intermediates could significantly streamline the synthesis of this compound and its derivatives. This approach aims to reduce waste, time, and cost associated with traditional multi-step syntheses.
Catalytic Approaches: Investigation into novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, for the key bond-forming reactions could lead to more environmentally friendly and economical synthetic protocols.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Tandem Reactions | Reduced waste, time, and cost | Designing multi-step, one-pot syntheses |
| Novel Catalysis | Environmentally friendly, economical | Exploring earth-abundant metal and organocatalysts |
| Flow Chemistry | Enhanced control, safety, and scalability | Adapting synthetic routes to continuous flow systems |
Unexplored Reactivity and Derivatization Pathways
The reactivity of this compound is largely dictated by its three key functional groups: the nitro group, the aldehyde, and the phenoxy ether. While the individual reactivity of these groups is known, their interplay within this specific molecule offers avenues for unexplored chemical transformations.
Nitro Group Transformations: The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. mdpi-res.comrsc.orgnih.gov Future studies could explore the selective reduction of the nitro group to an amino group, opening pathways to a new class of derivatives with potentially different biological and material properties.
Aldehyde Derivatization: The aldehyde group is a versatile handle for a wide array of chemical modifications. Research into its condensation reactions with various nucleophiles, such as hydrazines and amines, could yield novel Schiff bases and hydrazones with interesting photophysical or biological activities. mdpi.com
Ether Linkage Modification: While the phenoxy ether bond is generally stable, investigations into its cleavage or rearrangement under specific conditions could provide access to novel phenolic compounds.
| Functional Group | Potential Reaction | Resulting Derivative Class |
| Nitro Group | Selective Reduction | Amino-2-phenoxybenzaldehydes |
| Aldehyde Group | Condensation | Schiff Bases, Hydrazones |
| Ether Linkage | Cleavage/Rearrangement | Substituted Phenols |
Advanced Spectroscopic Techniques for Comprehensive Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques can provide unprecedented levels of detail.
Multidimensional NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC can be employed for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecular connectivity.
High-Resolution Mass Spectrometry (HRMS): ESI-MS/MS can be used to elucidate fragmentation patterns, which can aid in the structural confirmation of this compound and its derivatives.
Vibrational Spectroscopy: A combined experimental and theoretical approach using FT-IR and FT-Raman spectroscopy can provide detailed insights into the vibrational modes of the molecule, offering information on bond strengths and functional group interactions.
Integration of Multiscale Computational Approaches
Computational chemistry offers powerful tools to complement experimental studies by providing a deeper understanding of the structural, electronic, and reactive properties of this compound at the atomic level.
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.govcanterbury.ac.uk This information is vital for understanding the molecule's reactivity and spectroscopic behavior.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity or material properties of novel derivatives of this compound before their synthesis.
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Geometry, Vibrational Frequencies, Electronic Properties | Reactivity and Spectroscopic Analysis |
| Molecular Dynamics (MD) | Conformational Dynamics, Intermolecular Interactions | Solvent Effects, Biological Interactions |
| QSAR | Biological Activity, Material Properties | Design of Novel Derivatives |
Novel Applications in Functional Materials
The unique combination of functional groups in this compound suggests its potential as a building block for a variety of functional materials.
Nonlinear Optical (NLO) Materials: The presence of both an electron-donating (phenoxy) and an electron-withdrawing (nitro) group on the aromatic system suggests that derivatives of this compound could exhibit significant NLO properties, which are of interest for applications in optoelectronics.
Energetic Materials: The nitro group is a key component of many energetic materials. rsc.org While this compound itself is unlikely to be a primary explosive, it could serve as a precursor for the synthesis of more complex energetic compounds.
Polymers and Precursors: The aldehyde functionality allows for the incorporation of this molecule into polymeric structures through polymerization reactions, potentially leading to materials with tailored thermal or optical properties.
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The multifaceted nature of this compound provides a platform for collaborative research across different disciplines of chemistry.
Medicinal Chemistry: The nitro group is a known pharmacophore in various antimicrobial and anticancer agents. nih.gov Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Supramolecular Chemistry: The potential for this molecule to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting candidate for the design of self-assembling systems and crystal engineering studies.
Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts, potentially influencing the selectivity and activity of catalytic transformations.
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-Nitro-2-phenoxybenzaldehyde?
- Methodological Answer : Synthesis typically involves nitration of a precursor (e.g., 2-phenoxybenzaldehyde) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the nitro derivative. Reaction optimization may include adjusting stoichiometric ratios of reagents and monitoring reaction progress via TLC . For structurally similar nitrobenzaldehydes, elevated temperatures (80–100°C) and polar aprotic solvents like DMF have been used to enhance yields .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm aromatic proton environments and nitro group positioning (e.g., deshielding effects in -NMR at δ 8.5–10 ppm for aldehydes) .
- FT-IR : Identify stretching frequencies for nitro (1520–1350 cm⁻¹) and aldehyde (≈1700 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS for [M+H]⁺ peaks) .
Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies may arise from isomer formation or impurities. Strategies include:
- Multi-Technique Validation : Combine HPLC purity analysis with 2D-NMR (e.g., HSQC, HMBC) to distinguish regioisomers .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize conditions .
- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature activates the aromatic ring for NAS. Researchers should:
- Kinetic Studies : Measure rate constants under varying conditions (solvent polarity, nucleophile strength) to establish reaction order .
- Computational Modeling : Use DFT to map transition states and identify meta/para substitution preferences .
- Isotopic Labeling : Track or in nitro groups to confirm retention or displacement during reactions .
Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Stability studies should include:
- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess decomposition pathways (HPLC/MS for degradation products) .
- Storage Protocols : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation or nitro group reduction .
- pH-Dependent Stability : Test solubility and degradation in buffered solutions (pH 3–10) to guide solvent selection for biological assays .
Research Applications
Q. What role does this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound is a key building block for:
- Antimicrobial Agents : Coupling with hydrazines to form Schiff bases, followed by biological screening against Gram-positive/-negative bacteria .
- Fluorescent Probes : Functionalization with fluorophores (e.g., dansyl chloride) for polysulfide detection in cellular imaging .
- Metal-Organic Frameworks (MOFs) : Coordination with transition metals (e.g., Cu²⁺) to design catalysts for oxidation reactions .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
- Meta-Analysis : Compare published data on similar nitroaromatics (e.g., 5-Chloro-2-nitrobenzaldehyde) to identify structure-activity trends .
- Independent Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
